N-(4-acetylphenyl)-2-iodoacetamide
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Overview
Description
N-(4-acetylphenyl)-2-iodoacetamide is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an iodoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-iodoacetamide typically involves the reaction of 4-acetylphenylamine with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Potassium permanganate, acidic or basic medium, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature
Major Products
Substitution: N-(4-acetylphenyl)-2-aminoacetamide, N-(4-acetylphenyl)-2-thioacetamide
Oxidation: N-(4-carboxyphenyl)-2-iodoacetamide
Reduction: N-(4-hydroxyphenyl)-2-iodoacetamide
Scientific Research Applications
N-(4-acetylphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through alkylation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-iodoacetamide involves its ability to alkylate nucleophilic sites on biomolecules, such as proteins and nucleic acids. The iodoacetamide moiety reacts with thiol groups in cysteine residues, leading to the formation of stable thioether bonds. This modification can alter the function of the target proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-iodoacetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)acetamide: Lacks the iodoacetamide moiety, making it less reactive towards nucleophiles.
N-(4-acetylphenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-chloroacetamide: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
The uniqueness of this compound lies in its iodine atom, which imparts higher reactivity and potential for diverse chemical modifications compared to its bromo and chloro counterparts.
Biological Activity
N-(4-acetylphenyl)-2-iodoacetamide is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This compound is characterized by its ability to modify proteins through alkylation, making it a valuable tool in various fields, including medicinal chemistry and molecular biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10INO
- Molecular Weight : 273.1 g/mol
- CAS Number : 596107-48-1
The compound features an iodoacetamide moiety, which is crucial for its reactivity towards nucleophilic sites on biomolecules, particularly thiol groups in cysteine residues.
The primary mechanism of action for this compound involves alkylation . The iodoacetamide group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This modification can significantly alter the function of target proteins, impacting various cellular pathways and processes.
Key Mechanistic Insights
- Covalent Modification : The compound's ability to form covalent bonds with cysteine residues allows it to serve as a biochemical probe for studying protein function and interactions.
- Impact on Protein Function : By modifying specific proteins, this compound can influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . Its ability to modify proteins involved in cell proliferation and survival pathways makes it a candidate for further investigation in cancer therapeutics.
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that treatment with this compound led to reduced viability in various cancer cell lines. The compound was shown to induce apoptosis through the modification of key regulatory proteins involved in cell survival.
- Mechanistic Exploration : Further studies elucidated that the compound's interaction with cysteine residues in critical signaling proteins could disrupt their function, leading to altered cell cycle progression and increased apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its potential anti-inflammatory effects. The modification of proteins involved in inflammatory responses may provide therapeutic avenues for treating chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N-(4-acetylphenyl)acetamide | Lacks iodo group; less reactive | Limited protein modification potential |
N-(4-acetylphenyl)-2-bromoacetamide | Contains bromine; lower reactivity | Similar but less potent than iodo compound |
N-(4-acetylphenyl)-2-chloroacetamide | Chlorine atom; even lower reactivity | Minimal biological activity |
The presence of iodine in this compound enhances its reactivity compared to its bromo and chloro counterparts, making it a more effective agent for protein modification.
Applications in Research and Industry
This compound is not only significant in basic research but also holds potential applications in:
- Drug Development : Its ability to modify specific proteins can be harnessed for developing targeted therapies.
- Biochemical Probes : As a tool for studying protein interactions and functions, this compound aids researchers in understanding complex biological systems.
- Material Science : The compound may also find applications in creating novel materials with specific functional properties due to its chemical reactivity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-iodoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLGEVVEZBSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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